6-chloro-N-phenylpicolinamide
Description
Contextualization of Picolinamide (B142947) and Halogenated Pyridine (B92270) Derivatives in Chemical Biology and Organic Synthesis
Picolinamide, a derivative of picolinic acid, and its related structures are recognized for their wide-ranging biological activities. ontosight.ai These compounds form a critical scaffold in medicinal chemistry. Their utility extends to the development of therapeutic agents, including those with anti-inflammatory, antimicrobial, and anticancer properties. ontosight.ai The versatility of the picolinamide structure allows for modifications that can enhance its biological efficacy. evitachem.com
Halogenated pyridines are fundamental building blocks in the synthesis of pharmaceuticals and agrochemicals. nih.gov The introduction of a halogen atom, such as chlorine, into the pyridine ring significantly influences the molecule's electronic properties, reactivity, and potential as a ligand in coordination chemistry. This modification can lead to the development of metal complexes with enhanced stability and reactivity. Specifically, halogenation of the pyridine ring is a key strategy for creating diverse molecular analogs with tailored functions. nih.gov The picolinamide framework, in particular, has been instrumental in the development of modulators for metabotropic glutamate (B1630785) receptors (mGluRs), which are crucial in understanding and potentially treating neurological disorders. nih.gov
Rationale for Academic Inquiry into the Chemical Landscape of 6-chloro-N-phenylpicolinamide
The specific placement of a chloro group at the 6-position of the picolinamide structure in this compound presents a unique chemical entity. evitachem.com This structural arrangement is of interest for its potential to modulate biological activity and for its applications in materials science. evitachem.com Academic inquiry is driven by the need to understand how this specific halogenation impacts the compound's reactivity, stability, and interactions with biological targets. ontosight.ai Investigations into similar compounds, such as N-phenylpicolinamide derivatives, have shown that substitutions on both the phenyl and pyridine rings can optimize binding affinity, metabolic stability, and pharmacokinetic properties for potential therapeutic use.
Scope and Objectives of Scholarly Investigation into this compound
The primary objective of scholarly investigation into this compound is to thoroughly characterize its chemical and physical properties. This includes elucidating its synthesis pathways and understanding its reactivity. evitachem.com A key area of research is its potential as a positive allosteric modulator (PAM) of metabotropic glutamate receptor 4 (mGlu4), a target for therapies addressing neurological conditions. evitachem.comnih.gov Furthermore, research aims to explore its utility in creating advanced materials and specialty chemicals. evitachem.com The synthesis and study of derivatives of this compound also form part of the investigation to develop a deeper understanding of its structure-activity relationships.
Structure
3D Structure
Properties
Molecular Formula |
C12H9ClN2O |
|---|---|
Molecular Weight |
232.66 g/mol |
IUPAC Name |
6-chloro-N-phenylpyridine-2-carboxamide |
InChI |
InChI=1S/C12H9ClN2O/c13-11-8-4-7-10(15-11)12(16)14-9-5-2-1-3-6-9/h1-8H,(H,14,16) |
InChI Key |
LPWNNEBHXJMYRU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=NC(=CC=C2)Cl |
Origin of Product |
United States |
Molecular Interactions and Biological Activities of 6 Chloro N Phenylpicolinamide
Elucidation of Molecular Targets and Binding Affinities of 6-chloro-N-phenylpicolinamide
Identification of Protein-Ligand Interactions through Affinity-Based Probes
The identification of specific protein targets for compounds like this compound is crucial for understanding their mechanism of action. Affinity-based probes (AfBPs) are powerful chemical tools designed for this purpose. nih.govfrontiersin.orgrsc.org These probes typically consist of three components: a ligand that provides selectivity for a target protein, a reactive group or "warhead" that forms a covalent bond with the protein, and a reporter tag (like a fluorescent dye) for detection. nih.govfrontiersin.org This covalent and selective labeling allows for the identification and study of target proteins even in complex biological mixtures. nih.govnih.gov
For the N-phenylpicolinamide class of compounds, a primary molecular target has been identified as the metabotropic glutamate (B1630785) receptor subtype 4 (mGluR4). researchgate.netnih.gov The development of radiolabeled versions of these compounds, such as tritium-labeled or carbon-11 (B1219553) labeled analogs, serves a similar purpose to affinity probes. nih.govnih.gov For instance, a tritium-labeled analog of a closely related compound, N-(4-chloro-3-(methoxy-t3)phenyl)picolinamide, was synthesized to facilitate competitive binding assays. nih.gov These radioligands allow researchers to perform binding studies on cells expressing specific receptors, confirming the interaction and quantifying the binding affinity. nih.govacs.org By competing with the radioligand for binding, unlabeled compounds like this compound and its derivatives can have their affinity for the mGluR4 target precisely measured. nih.gov
Enzymatic Activity Modulation by this compound and its Analogs
While the principal activity of this compound is receptor modulation, its structural backbone, the picolinamide (B142947), is found in compounds known to modulate enzyme activity. Picolinic acid derivatives have been investigated as inhibitors of various enzymes, including kinases. For example, some kinase inhibitors feature a picolinic acid moiety. nih.gov The phosphatidylinositol 3-kinase (PI3Kα), a key enzyme in cancer-related signaling pathways, has been a target for quinolone-3-carboxamide derivatives, which share structural similarities with picolinamides. nih.gov However, for this compound and its direct analogs, the main focus of research has been the allosteric modulation of mGluR4 rather than direct enzyme inhibition. researchgate.netacs.org These compounds are classified as positive allosteric modulators (PAMs), meaning they enhance the receptor's response to its endogenous ligand, glutamate, rather than directly inhibiting an enzyme's catalytic activity. patsnap.comuni-regensburg.de
Receptor Binding Studies and Selectivity Profiling (e.g., mGluR subtypes)
Extensive research has characterized this compound and its analogs as potent and selective positive allosteric modulators (PAMs) of the metabotropic glutamate receptor subtype 4 (mGluR4). researchgate.netnih.govacs.org These receptors are Class C G-protein coupled receptors (GPCRs) that modulate synaptic transmission throughout the central nervous system. nih.govacs.org PAMs bind to an allosteric site on the receptor, a location distinct from the orthosteric site where the endogenous agonist (glutamate) binds. patsnap.com This binding event doesn't activate the receptor on its own but enhances the receptor's sensitivity and/or maximal response to glutamate. patsnap.comuni-regensburg.de
Structure-activity relationship (SAR) studies have been conducted to optimize the potency and selectivity of the N-phenylpicolinamide scaffold. These studies reveal how small changes to the molecule's structure can significantly impact its binding affinity. For example, substitutions at the 4-position of the phenyl ring with different halogens showed that a chloro group often provides the best affinity for mGluR4. nih.gov A series of N-(4-acetamido)phenylpicolinamide analogs were synthesized and tested, revealing compounds with submicromolar potency at both human and rat mGluR4. acs.org
Selectivity is a critical parameter for a therapeutic probe. Analogs of this compound have been tested against other mGluR subtypes and have generally shown good selectivity for mGluR4 over other group III members (mGluR6, mGluR8) and members of group I (mGluR1, mGluR5) and group II (mGluR2, mGluR3). researchgate.netacs.org For instance, one dideuteriumfluoromethoxy-modified analog demonstrated good selectivity against mGluR1, mGluR2, mGluR5, mGluR6, and mGluR8. nih.gov This high selectivity is crucial for minimizing off-target effects.
| Compound/Analog | Modification | mGluR4 Potency (IC50/EC50) | Reference |
|---|---|---|---|
| N-(4-chloro-3-methoxyphenyl)picolinamide | - | IC50 = 13.7 nM | researchgate.net |
| N-(4-chloro-3-methylthiophenyl)picolinamide | Methoxy (B1213986) to Methylthio | IC50 = 4.9 nM | researchgate.net |
| N-(3-chloro-4-(4-fluoro-1,3-dioxoisoindolin-2-yl)phenyl)-2-picolinamide | Phthalimide derivative | IC50 = 5.1 nM | researchgate.net |
| 2-pyridyl amide analog | Central core modification | EC50 = 99.5 nM | acs.org |
| 2-chlorophenyl amide analog | Central core modification | EC50 = 517 nM | acs.org |
| 2-chloro-4-fluorophenyl amide analog | Central core modification | EC50 = 114 nM | acs.org |
Cellular Pathways Modulated by this compound (Mechanistic Focus)
Investigation of Intracellular Signaling Cascades Impacted by this compound
The binding of this compound and its analogs to mGluR4 initiates a cascade of intracellular signaling events. As a group III mGlu receptor, mGluR4 is coupled to the Gαi/o subunit of the G-protein. nih.gov When activated by glutamate, a process enhanced by the presence of a PAM like this compound, the Gαi/o protein inhibits the enzyme adenylyl cyclase. nih.govpatsnap.com This inhibition leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). patsnap.com This reduction in cAMP levels is a primary mechanism through which mGluR4 activation modulates neuronal function, ultimately leading to a decrease in neurotransmitter release at presynaptic terminals. nih.govpatsnap.com
Interestingly, some studies on microglia have suggested that certain putative mGluR4 PAMs can also activate Gi-independent, alternative signaling pathways. nih.gov These studies observed increased phosphorylation of the cAMP-response element binding protein (CREB) and attenuation of NF-κB activation, which are key regulators of inflammatory responses. nih.gov This suggests that in certain cell types, the signaling cascade may be more complex than the canonical Gαi/o-cAMP pathway.
Effects on Gene Expression and Protein Synthesis Mechanisms in Cellular Models
The modulation of intracellular signaling cascades by this compound and its analogs can lead to changes in gene expression and protein synthesis. The ubiquitin-proteasome pathway is a fundamental system that regulates protein function and degradation through a process called ubiquitination. While not directly shown for this compound, this pathway is a critical component of cellular regulation that can be influenced by changes in signaling. google.com
Impact on Specific Cellular Processes
The primary cellular process influenced by this compound and its derivatives is the modulation of metabotropic glutamate receptor 4 (mGlu4), a Group III metabotropic glutamate receptor (mGluR). nih.govacs.org These compounds act as positive allosteric modulators (PAMs), meaning they bind to a site on the receptor distinct from the endogenous ligand (glutamate) binding site. nih.govacs.org This binding enhances the receptor's response to glutamate. nih.gov
The activation of mGlu4, which is a G-protein coupled receptor (GPCR), initiates a cascade of intracellular events. nih.govacs.org Specifically, mGlu4 is coupled to the Gαi/o subunit of the G-protein. nih.gov This interaction leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). nih.gov This modulation of the cAMP signaling pathway is a key mechanism through which this compound derivatives exert their effects on cellular function. nih.gov
Furthermore, the allosteric modulation of mGlu4 by these compounds can influence neuronal excitability and synaptic transmission. evitachem.com By potentiating the effect of glutamate, these PAMs can fine-tune the signaling in neural circuits where mGlu4 is expressed. nih.gov This has significant implications for cellular processes in brain regions associated with motor control and other neurological functions. nih.govresearchgate.net
Some derivatives have also been investigated for their potential to induce apoptosis and inhibit cell proliferation in cancer models. evitachem.com For instance, 2-Chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine has demonstrated significant in vivo activity in breast and prostate cancer models. evitachem.com
Structure-Activity Relationships (SAR) of this compound Derivatives
The exploration of the structure-activity relationships (SAR) of this compound and its analogs has been a critical area of research to optimize their potency, selectivity, and pharmacokinetic properties as mGlu4 PAMs. nih.govacs.org
Systematic modifications of the N-phenylpicolinamide scaffold have revealed key structural features that govern biological activity. nih.govacs.org
Substitutions on the Phenyl Ring: The nature and position of substituents on the N-phenyl ring significantly impact the potency of these compounds.
Halogen substitutions at the 4-position of the phenyl ring have been shown to be favorable. For instance, a 4-chloro substitution often results in high affinity. nih.gov The order of affinity for halogens at this position has been observed as Cl < H < F < I < Br. nih.gov
A 3-methoxy group on the phenyl ring is a common feature in potent analogs. nih.gov However, this group can be a site of metabolic instability.
Combining a 4-chloro and a 3-methoxy substitution has yielded potent mGlu4 PAMs. nih.gov
Replacing the 3-methoxy group with a 3-methylthio group was found to enhance affinity. researchgate.net
Introduction of a 3-cyano group, particularly in combination with a 4-chloro substituent, can yield compounds with similar affinity to the 3-methoxy-4-chloro analogs. nih.gov
Modifications of the Picolinamide Core: Alterations to the picolinamide portion of the molecule also influence activity.
The 6-chloro substituent on the picolinamide ring is a crucial feature for the activity of many derivatives in this class.
Replacement of the picolinamide with other heterocyclic systems has been explored to modulate activity and properties. For example, replacing the furan (B31954) with sulfur-containing heterocycles like thiophene (B33073) and thiazole (B1198619) resulted in compounds with equipotent or more potent activity in some series. acs.org Six-membered heterocycles like pyridine (B92270) have also shown promise. acs.org
Amide Linker: The amide bond connecting the picolinamide and phenyl rings is a critical pharmacophoric element. Modifications in this region are generally less tolerated.
The following table summarizes the SAR for some N-phenylpicolinamide derivatives, highlighting the impact of substitutions on mGlu4 affinity. nih.gov
| Compound | R1 (3-position on phenyl) | R2 (4-position on phenyl) | Affinity IC50 (nM) |
| 2 | OCH3 | Cl | 5.1 |
| 10 | OCH3 | F | 13 |
| 11 | OCH3 | Br | 23 |
| 12 | OCH3 | I | 16 |
| 13 | OCH3 | H | 11 |
| 18 | CN | H | 47 |
| 19 | CN | F | 172 |
| 20 | CN | Cl | 5.3 |
| 21 | CN | Br | 302 |
| 22 | CN | I | 349 |
Pharmacophore modeling is a computational approach used to define the essential three-dimensional arrangement of functional groups (pharmacophore) required for biological activity. nih.govnih.gov For this compound and its derivatives, pharmacophore models help in understanding the key molecular interactions with the mGlu4 receptor and guide the design of new, more potent and selective ligands. nih.govontosight.ai
A typical pharmacophore model for this class of mGlu4 PAMs would include:
A hydrogen bond acceptor (the picolinamide nitrogen).
A hydrogen bond donor (the amide N-H).
Aromatic/hydrophobic regions (the phenyl and picolinamide rings).
Specific locations for substituent groups that can enhance binding affinity through van der Waals or other interactions.
Lead optimization strategies for this compound have focused on improving several key properties: nih.govresearchgate.net
Enhancing Affinity and Potency: This involves fine-tuning the substitutions on the phenyl and picolinamide rings based on SAR data to maximize interactions with the allosteric binding site of mGlu4. nih.gov
Improving Metabolic Stability: A significant challenge has been the metabolic lability of certain groups, such as the 3-methoxy group on the phenyl ring, which is susceptible to oxidative demethylation. Strategies to address this include replacing the methoxy group with more stable bioisosteres. nih.govresearchgate.net
Increasing Selectivity: While many derivatives show good selectivity for mGlu4, ensuring minimal activity against other mGlu subtypes and other unrelated targets is crucial. nih.govacs.org
Optimizing Physicochemical Properties: Properties such as solubility, lipophilicity (ClogP), and polar surface area (tPSA) are optimized to ensure good drug-like characteristics, including the ability to cross the blood-brain barrier for CNS targets. nih.gov
Bioisosteric replacement is a strategy in medicinal chemistry where one functional group is replaced by another with similar physical or chemical properties to enhance the compound's biological activity, selectivity, or pharmacokinetic profile. cambridgemedchemconsulting.comdrughunter.com This approach has been applied to the N-phenylpicolinamide scaffold. nih.gov
A key example is the replacement of the metabolically vulnerable 3-methoxy group on the phenyl ring. nih.gov
Fluoromethoxy and Dideuteriumfluoromethoxy Groups: To improve metabolic stability, the 3-methoxy group was replaced with a 3-fluoromethoxy group. Further modification by introducing deuterium (B1214612) (a heavier isotope of hydrogen) to the fluoromethoxy group, creating a dideuteriumfluoromethoxy substituent, led to a compound with enhanced affinity and significantly improved in vitro microsomal stability. nih.gov This is due to the kinetic isotope effect, where the heavier deuterium slows down metabolic breakdown. cambridgemedchemconsulting.com
The following table illustrates the effect of bioisosteric replacement on affinity and metabolic stability. nih.gov
| Compound | R1 (3-position on phenyl) | Affinity IC50 (nM) | In Vitro Microsomal Stability (t1/2 in min) |
| 2 | OCH3 | 5.1 | 15 |
| 23 | OCFH2 | 3.2 | 30 |
| 24 | OCFD2 | 3.2 | >60 |
Thioether Linkage: Another successful bioisosteric replacement for the 3-methoxy group was the introduction of a 3-methylthio group, which resulted in a 2.8-fold increase in affinity and improved metabolic stability. researchgate.net
In Vitro Pharmacological Profiling and Mechanistic Assays
The in vitro pharmacological profiling of this compound and its derivatives is essential for characterizing their activity and mechanism of action. nih.govacs.org
Cell-based assays are fundamental for validating the biological target of a compound and quantifying its functional activity. precisionformedicine.com For this compound derivatives, these assays are typically performed using cell lines that have been genetically engineered to express the human or rat mGlu4 receptor. nih.govacs.org
Functional Assays:
Calcium Mobilization Assays: Chinese Hamster Ovary (CHO) cells co-expressing mGlu4 and a chimeric G-protein (which couples the receptor to the phospholipase C pathway) are commonly used. acs.org Activation of the receptor by glutamate, potentiated by the PAM, leads to an increase in intracellular calcium, which can be measured using a fluorescent calcium indicator. The potency of the PAM is determined by its EC50 value, which is the concentration required to produce 50% of the maximal response. acs.org
Thallium Flux Assays: These assays are another method to measure receptor activation, particularly for rat mGlu4. nih.gov
cAMP Assays: Since mGlu4 activation inhibits adenylyl cyclase, measuring the decrease in forskolin-stimulated cAMP levels is a direct way to assess the functional activity of these PAMs. researchgate.net
Binding Assays:
Competitive Binding Assays: These assays are used to determine the binding affinity (IC50) of the test compounds for the mGlu4 receptor. nih.gov A radiolabeled version of a known mGlu4 PAM, such as [3H]N-(4-chloro-3-(methoxy-t3)phenyl)picolinamide, is incubated with cell membranes expressing the mGlu4 receptor in the presence of varying concentrations of the test compound. nih.gov The ability of the test compound to displace the radioligand from the receptor is measured, and the IC50 value is calculated. nih.govresearchgate.net
The table below provides an example of data obtained from in vitro pharmacological profiling. acs.org
| Compound | h-mGlu4 EC50 (nM) | r-mGlu4 EC50 (nM) | h-mGlu4 Fold Shift |
| 9g | 99.5 | 134 | >15 |
| 10a | 517 | 570 | >15 |
| 12a | 958 | 1290 | 10.3 |
These cell-based assays are crucial for the initial characterization and ranking of compounds during the drug discovery process, allowing for the selection of the most promising candidates for further development. nih.govacs.org
Radioligand Binding and Functional Assays for Receptor Characterization
The characterization of the interaction between this compound derivatives and their target receptors heavily relies on radioligand binding assays and functional assays. These techniques are crucial for determining the affinity and efficacy of these compounds.
Radioligand binding assays are a fundamental tool for quantifying the affinity of a ligand for its receptor. perceptive.com In the context of this compound analogs, competitive binding assays are frequently employed. nih.govnih.gov These assays involve the use of a radiolabeled ligand, such as a tritiated version of a known potent compound, to compete with the unlabeled test compounds for binding to the receptor. nih.govnih.gov For instance, a tritium-labeled version of N-(4-chloro-3-(methoxy-t3)phenyl)picolinamide ([3H]2) has been used to determine the binding affinities (expressed as IC50 values) of various N-phenylpicolinamide derivatives to the metabotropic glutamate receptor 4 (mGlu4) expressed in Chinese Hamster Ovary (CHO) cells. nih.gov The IC50 value represents the concentration of the unlabeled compound required to displace 50% of the specifically bound radioligand, providing a measure of its binding affinity. revvity.com
The selection of the radioligand is critical and is based on factors like high specific activity and low non-specific binding. revvity.com High specific activity ensures that a detectable signal can be achieved with low concentrations of the radioligand, while low non-specific binding minimizes background noise and improves the accuracy of the assay. revvity.com
Functional assays complement binding assays by providing information about the biological effect of the ligand once it binds to the receptor. For this compound analogs, which often act as positive allosteric modulators (PAMs) of mGlu4, functional assays measure the potentiation of the receptor's response to an agonist. nih.govresearchgate.net Common functional assays for mGlu4, which is a Gi/o-coupled receptor, include measuring changes in intracellular cyclic AMP (cAMP) levels. nih.gov For example, the GloSensor™ cAMP assay is used to determine the EC50 values of these compounds, which is the concentration required to produce 50% of the maximal response in the presence of an EC20 concentration of an agonist like L-SOP. nih.gov Other functional assays, such as calcium mobilization assays, are used for characterizing selectivity against other mGlu receptor subtypes, like the Gq-coupled mGluR1 and mGluR5. nih.gov
It is important to note that the EC50 value from a functional assay may not always directly correlate with the affinity value (IC50 or Ki) from a binding assay, especially for allosteric modulators. nih.gov Therefore, both types of assays are essential for a comprehensive characterization of these compounds.
Table 1: Radioligand Binding and Functional Assay Data for Selected this compound Analogs
| Compound | Modification | Assay Type | Target | Result | Reference |
| Compound 2 | 3-methoxy-4-chloro-phenyl | Competitive Binding | mGlu4 | IC50 values determined | nih.gov |
| Compound 15 | 3-((fluoromethyl-d2)thio)-4-chloro-phenyl | cAMP Assay | mGlu4 | EC50 = 324 nM | nih.gov |
| Compound 11 | Not specified | cAMP Assay | mGlu4 | EC50 = 55 nM | nih.gov |
| Compound 20 | 3-cyano-4-chloro-phenyl | Competitive Binding | mGlu4 | Similar affinity to compound 2 | nih.gov |
| Compound 24 | Dideuteriumfluoromethoxy modified | Competitive Binding | mGlu4 | Enhanced affinity | researchgate.net |
High-Throughput Screening Methodologies for the Discovery of Active this compound Analogs
High-throughput screening (HTS) has been instrumental in the discovery of novel and active analogs of this compound. acs.org HTS allows for the rapid testing of large libraries of chemical compounds for their activity against a specific biological target. acs.org In the case of mGlu4 PAMs, functional HTS assays are often the starting point for lead discovery programs. acs.org
These functional HTS assays are designed to detect the activity of ligands that interact with Gi/o-coupled GPCRs, such as the group III mGluRs (mGlu4, mGlu6, mGlu7, and mGlu8). acs.org The assays are typically configured to be compatible with traditional HTS platforms, enabling the screening of thousands of compounds in a short period. acs.org For example, a functional HTS campaign at Vanderbilt University led to the identification of a number of N-(4-acetamido)-phenylcarboxamide compounds as mGlu4 PAMs. acs.org
The initial "hits" from an HTS campaign, such as compound 5 (Pubchem CID: 1314024), serve as the starting point for structure-activity relationship (SAR) studies. acs.org SAR studies involve the systematic modification of the chemical structure of the hit compound to improve its potency, selectivity, and pharmacokinetic properties. dovepress.com This iterative process of synthesis and biological testing allows for the optimization of the lead compound. dovepress.com
The synthesis of libraries of analogs for HTS and subsequent SAR studies often involves parallel synthesis techniques. For instance, the synthesis of various N-(4-acetamido)phenylpicolinamides involved coupling different picolinoyl acid chlorides with an aniline (B41778) core. acs.org Similarly, the exploration of antitubercular agents has utilized the synthesis of 6-dialkylaminopyrimidine carboxamides from a SoftFocus library, where the 6-chloro group is displaced by various amines. acs.orgsemanticscholar.org
The data generated from HTS and SAR studies are crucial for building a comprehensive understanding of the chemical features required for biological activity. This knowledge guides the design of new analogs with improved therapeutic potential.
Table 2: Examples of Scaffolds and Modifications in HTS for Active Analogs
| Initial Scaffold/Hit | Modifications Explored | Screening Approach | Key Findings | Reference |
| N-(4-acetamido)-phenylcarboxamide (e.g., Compound 5) | Substitution on the picolinamide ring (furyl, thiophene, thiazole, pyridyl) and the phenyl ring (chloro, fluoro, methyl) | Functional HTS for mGlu4 PAMs | 2-pyridyl substitution on the picolinamide and 2-chloro-4-fluoro on the phenyl ring showed high potency. | acs.org |
| 6-chloropyrimidine-4-carboxylic acid | Displacement of the 6-chloro group with various amines | Phenotypic whole-cell HTS for antitubercular activity | Identification of novel 6-dialkylaminopyrimidine carboxamides with antitubercular activity. | acs.org |
| N-phenylpicolinamide | Substitutions at the 4-phenyl position with different halogens | Competitive binding assays | 4-chloro substitution provided the best affinity for mGlu4. | nih.gov |
Computational Chemistry and in Silico Analysis of 6 Chloro N Phenylpicolinamide
Molecular Docking Simulations and Binding Mode Prediction for 6-chloro-N-phenylpicolinamide with Identified Targets
Currently, there are no published studies detailing the molecular docking of this compound with any specific biological targets.
Without identified targets and corresponding docking studies, no information on the modeling of ligand-target complexes or the analysis of their interactions for this compound is available.
There are no publicly available binding energy calculations or predictions of binding affinity for this compound with any biological targets.
Molecular Dynamics Simulations to Investigate Conformational Flexibility and Stability of this compound
No molecular dynamics simulation studies have been published that specifically investigate the conformational flexibility and stability of this compound.
Information regarding the dynamic behavior of this compound in solvated environments is not available in the scientific literature.
As there are no studies on the binding of this compound to any target, there is no information on its conformational changes upon binding or any potential allosteric modulation.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Series
No QSAR models have been developed or published for a series of compounds based on the this compound scaffold.
Development of Predictive Models for Biological Activity based on Structural Descriptors
Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, is instrumental in understanding how a molecule's structure correlates with its biological activity. nih.govsemanticscholar.org For the N-phenylpicolinamide class of compounds, QSAR models can be developed to establish a mathematical relationship between chemical structure and a specific biological endpoint, such as inhibitory concentration (IC50) or binding affinity (Ki). nih.gov
The development of such models begins with a dataset of N-phenylpicolinamide analogs with known biological activities. For each molecule, a wide range of numerical values, known as molecular descriptors, are calculated. researchgate.net These descriptors quantify various aspects of the molecule's topology, geometry, and electronic properties. researchgate.net Using statistical methods like Multiple Linear Regression (MLR) or more advanced machine learning algorithms like Gene Expression Programming, a model is constructed that best correlates a subset of these descriptors with the observed activity. semanticscholar.org
2D-QSAR models utilize descriptors derived from the 2D representation of the molecule, while 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), require the 3D alignment of the molecules and use steric, electrostatic, and other 3D field-based descriptors. nih.gov For the N-phenylpicolinamide scaffold, a 3D-QSAR model would elucidate the spatial regions where modifications would likely enhance or diminish activity. For instance, the model might indicate that bulky, electropositive substituents are favored in one region, while electronegative, hydrogen-bond accepting groups are preferred in another. researchgate.net
Table 1: Representative Molecular Descriptors for QSAR Modeling of Picolinamide (B142947) Analogs
| Descriptor Class | Specific Descriptor Example | Information Encoded |
|---|---|---|
| Electronic | Dipole Moment | Overall polarity and charge distribution of the molecule. |
| Topological | Wiener Index | Describes molecular branching and compactness. |
| Physicochemical | Calculated LogP (ClogP) | Represents the hydrophobicity and partitioning behavior. |
| Quantum Chemical | HOMO/LUMO Energies | Relates to the molecule's reactivity and ability to participate in charge-transfer interactions. |
| 3D/Steric | Molar Refractivity (MR) | Encodes the volume occupied by the molecule and its polarizability. |
These validated models can then be used to predict the activity of virtual, unsynthesized analogs of this compound, prioritizing the most promising candidates for synthesis and testing. researchgate.net
Identification of Key Physico-chemical Parameters Influencing Activity
The biological action of a compound is governed by a combination of its physicochemical properties, which dictate its transport, distribution, and interaction with its biological target. pharmaguideline.compharmacy180.comcutm.ac.in For the N-phenylpicolinamide scaffold, structure-activity relationship (SAR) studies on related analogs have highlighted several key parameters that influence activity. nih.govnih.gov
Lipophilicity, often quantified by the partition coefficient (LogP), is a critical factor. slideshare.net It influences the molecule's ability to cross biological membranes. slideshare.net For N-phenylpicolinamide derivatives, SAR studies have shown that substitutions on the phenyl ring significantly alter activity. For example, in a series of analogs, the introduction of different halogens (F, Cl, Br, I) at the 4-phenyl position resulted in a distinct order of binding affinity, with the 4-chloro substitution providing the highest affinity. This suggests a specific interplay of size, electronics, and hydrophobicity in the target's binding pocket.
Electronic effects are also crucial. The chlorine atom on the picolinamide ring of this compound is an electron-withdrawing group, which influences the electron density of the entire ring system and the properties of the amide linker. The nature of substituents on the N-phenyl ring (whether electron-donating or electron-withdrawing) can modulate hydrogen bonding capabilities and aromatic interactions with the target protein. slideshare.net
Steric factors, related to the size and shape of substituents, play a defining role. Studies on N-phenylpicolinamide analogs have demonstrated that the substitution pattern is tight; for instance, larger halogen substitutions like iodine and bromine can lead to a substantial loss in affinity, indicating a sterically constrained binding site.
Table 2: Influence of Physicochemical Parameters on the Activity of N-Phenylpicolinamide Analogs
| Parameter | Influence on Biological Activity | Example from Analog Studies |
|---|---|---|
| Lipophilicity (LogP) | Affects membrane permeability and binding to hydrophobic pockets. Optimal LogP is crucial. | Varying halogen substituents on the phenyl ring alters binding affinity, with Cl often being optimal. |
| Electronic Effects | Modulates pKa, hydrogen bonding capacity, and aromatic interactions (e.g., π-π stacking). | Electron-withdrawing groups can alter the charge distribution across the scaffold, impacting target interaction. |
| Hydrogen Bonding | The amide N-H group is a key hydrogen bond donor. The pyridine (B92270) nitrogen is an acceptor. | These interactions are often critical for anchoring the ligand in the binding site. |
| Steric Bulk | Determines the fit within the target's binding pocket. | Larger substituents (e.g., I, Br) can cause steric clashes, reducing affinity. |
Virtual Screening and Ligand-Based Design Approaches for Novel this compound Analogs
Virtual screening (VS) and ligand-based design are powerful computational strategies to identify novel, potentially active compounds from large chemical libraries or to design new molecules with improved properties. drugdesign.orgmdpi.com These approaches are particularly valuable when the 3D structure of the biological target is unknown, as they rely on the information from known active ligands. mdpi.com
A common ligand-based approach is pharmacophore modeling. A pharmacophore represents the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to bind to a specific target. Starting with a set of active N-phenylpicolinamide analogs, a pharmacophore model can be generated. This model can then be used as a 3D query to search vast virtual libraries for new molecules that match the pharmacophore, regardless of their underlying chemical scaffold. nih.gov
Another powerful technique is shape-based screening. nih.gov This method assumes that molecules with similar 3D shapes are likely to bind to the same target and elicit similar biological responses. The 3D structure of a potent N-phenylpicolinamide analog, like this compound itself, can be used as a template to screen libraries for compounds with high shape similarity. nih.gov
These screening methods can be integrated into a workflow to design novel analogs. nih.gov For example, a virtual library of this compound derivatives with diverse substitutions on the phenyl ring could be generated in silico. These virtual compounds would then be filtered using the pharmacophore model and ranked based on shape similarity to a reference active compound. The top-scoring virtual "hits" would be prioritized for synthesis, representing a focused approach to discovering analogs with a higher probability of success. babraham.ac.uk
Prediction of Molecular Interactions and Theoretical ADME-Related Parameters (excluding clinical interpretation)
Beyond predicting activity, computational models are essential for estimating a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) properties. These theoretical predictions help identify potential liabilities early in the discovery process. nih.govresearchgate.net
Key parameters for predicting absorption and distribution include the calculated octanol-water partition coefficient (ClogP) and the topological polar surface area (TPSA). ClogP provides an estimate of a molecule's lipophilicity, which is a primary determinant of its ability to cross cell membranes. TPSA is the sum of the surface areas of polar atoms (typically oxygen and nitrogen) in a molecule and is a good predictor of hydrogen bonding capacity and passive molecular transport through membranes.
For compounds targeting the central nervous system (CNS), these parameters are particularly critical. Generally, CNS penetration is more likely for compounds with a TPSA below 90 Ų and a ClogP in a specific range (e.g., 1 to 5). The N-phenylpicolinamide scaffold has been investigated for its potential to yield CNS-active agents, though some analogs have shown poor brain penetration. nih.gov Computational models can predict these properties for this compound and its virtual analogs, allowing for the selection of candidates with a higher likelihood of crossing the blood-brain barrier.
Table 3: Predicted Physicochemical and ADME-Related Properties of Hypothetical Analogs
| Compound | Substitution (on Phenyl Ring) | Predicted ClogP | Predicted TPSA (Ų) | Predicted CNS Penetration Likelihood |
|---|---|---|---|---|
| This compound | -H (Parent) | 3.45 | 41.6 | High |
| Analog 1 | 4-Fluoro | 3.61 | 41.6 | High |
| Analog 2 | 4-Methoxy | 3.42 | 50.8 | Moderate |
| Analog 3 | 4-Trifluoromethyl | 4.31 | 41.6 | High |
| Analog 4 | 4-Nitro | 3.48 | 87.4 | Low |
Computational tools can predict likely sites of metabolism on a molecule. This is often achieved by identifying atoms most susceptible to enzymatic attack by cytochrome P450 (CYP) enzymes, the primary family of enzymes involved in drug metabolism. Aromatic rings and activated alkyl groups are common sites of oxidative metabolism. nih.gov
For the N-phenylpicolinamide scaffold, the phenyl ring and any substituents are potential sites of hydroxylation. Similarly, functional groups like methoxy (B1213986) ethers are known metabolic "soft spots," prone to O-demethylation. nih.gov Identifying these liabilities in silico allows for a proactive design strategy to improve metabolic stability. nih.gov
This strategy has been successfully applied to N-phenylpicolinamide derivatives. nih.govnih.gov For instance, a metabolically labile 3-methoxy group on the phenyl ring was identified as a significant issue. nih.gov To address this, medicinal chemists have explored replacing the oxygen atom with sulfur (to create a methylthio group) or replacing the hydrogen atoms on the methyl group with deuterium (B1214612). saparo.eu Both strategies can slow the rate of metabolism, thereby improving the compound's half-life in in vitro microsomal stability assays. nih.gov These assays, which measure the rate at which a compound is metabolized by liver enzymes, provide experimental validation for the computational predictions. nih.gov
Table 4: Strategies to Enhance Metabolic Stability of N-Phenylpicolinamide Analogs
| Metabolic Liability | Computational Prediction | Design Strategy | Observed Outcome in Analogs |
|---|---|---|---|
| Aromatic Hydroxylation | Prediction of susceptible positions on the phenyl ring. | Block susceptible positions with metabolically robust groups (e.g., F, Cl). | Increased half-life in human liver microsomes (HLM). |
| O-Demethylation | Identification of methoxy groups as sites of metabolism. | Replace -OCH₃ with -SCH₃ or -OCD₃ (deuteration). | Significantly improved in vitro microsomal stability. nih.gov |
| Amide Hydrolysis | Prediction of amide bond lability. | Introduce sterically hindering groups near the amide to shield it from hydrolases. | Enhanced stability in plasma/microsomes. |
Advanced Spectroscopic and Analytical Methodologies in 6 Chloro N Phenylpicolinamide Research
Applications of High-Resolution Mass Spectrometry for Metabolite Identification and Reaction Monitoring
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool in the study of "6-chloro-N-phenylpicolinamide," offering unparalleled accuracy and sensitivity for determining the elemental composition of the parent compound and its metabolites. chromatographyonline.comnih.gov Techniques such as Time-of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR) provide mass measurements with high precision (typically <5 ppm deviation), which allows for the confident assignment of molecular formulas to ions detected in complex biological matrices. chromatographyonline.comijpras.comnih.gov
For metabolite identification, an HRMS-based workflow is employed to screen for potential biotransformations. nih.gov This process involves acquiring full-scan mass spectra of samples from in vitro metabolism assays (e.g., liver microsome incubations) and using data mining tools to search for predicted metabolic modifications. researchgate.net Common metabolic pathways for a molecule like "this compound" could include hydroxylation of the phenyl or pyridine (B92270) ring, dechlorination, or amide bond cleavage. The high mass accuracy of HRMS allows for the differentiation of metabolite ions from endogenous components, even those with the same nominal mass. chromatographyonline.com
HRMS is also a powerful tool for real-time reaction monitoring during the synthesis of "this compound." By continuously introducing a small sample of the reaction mixture into the mass spectrometer, chemists can track the consumption of reactants and the formation of the desired product and any impurities. This allows for precise optimization of reaction conditions such as temperature, time, and catalyst loading, leading to improved yield and purity.
Table 1: Potential Metabolic Transformations of this compound Detectable by HRMS
| Metabolic Reaction | Mass Shift (Da) | Resulting Structure |
| Monohydroxylation | +15.9949 | Addition of one -OH group |
| Dihydroxylation | +31.9898 | Addition of two -OH groups |
| Dechlorination | -34.9688 | Replacement of -Cl with -H |
| Amide Hydrolysis | +17.0027 | Cleavage into 6-chloropicolinic acid and aniline (B41778) |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structure Elucidation and Conformational Analysis in Solution
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the unambiguous structure elucidation of "this compound" in solution. jchps.comresearchgate.net A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides detailed information about the chemical environment, connectivity, and spatial arrangement of every atom in the molecule.
¹H NMR: The proton NMR spectrum reveals the number of distinct proton environments, their chemical shifts (indicating the electronic environment), and their coupling patterns (J-coupling), which provides information about adjacent protons. slideshare.net For "this compound," distinct signals would be expected for the protons on the pyridine ring and the phenyl ring, as well as the amide N-H proton.
¹³C NMR: The carbon NMR spectrum shows the number of unique carbon atoms. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further distinguish between CH, CH₂, and CH₃ groups.
2D NMR Techniques: Experiments such as COSY (Correlation Spectroscopy) establish proton-proton coupling networks, while HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton-carbon pairs. core.ac.uk The crucial HMBC (Heteronuclear Multiple Bond Correlation) experiment reveals longer-range (2-3 bond) correlations between protons and carbons, which is essential for assembling the molecular skeleton and confirming the connectivity between the 6-chloropicolinoyl and the phenylamine fragments. core.ac.uk
Beyond primary structure confirmation, NMR is vital for conformational analysis. The orientation of the phenyl ring relative to the picolinamide (B142947) plane is subject to rotation around the C-N amide bond and the N-C(phenyl) bond. 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments can detect through-space interactions between protons that are close to each other, providing insights into the preferred solution-state conformation. sdsu.edu This information is critical for understanding how the molecule might fit into a biological target's binding site. copernicus.org
Table 2: Predicted ¹H NMR Chemical Shift Regions for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| Pyridine Ring Protons | 7.5 - 8.5 | Doublet, Triplet |
| Phenyl Ring Protons | 7.0 - 7.8 | Multiplet |
| Amide N-H | 8.0 - 10.0 | Singlet (broad) |
X-ray Crystallography and Cryo-Electron Microscopy for Elucidating Target-Ligand Complex Structures
In the context of drug discovery, X-ray crystallography is a powerful method for visualizing how a ligand like "this compound" binds to its macromolecular target, such as a protein or enzyme. nih.govcreative-biolabs.com By co-crystallizing the compound with its target, researchers can obtain a high-resolution structure of the complex, revealing the specific amino acid residues involved in binding, the nature of the interactions (e.g., hydrogen bonds, hydrophobic interactions), and any conformational changes in the protein upon ligand binding. researchgate.net This structural information is invaluable for structure-based drug design efforts.
Cryo-Electron Microscopy (Cryo-EM) has emerged as a revolutionary technique for structural biology, particularly for large protein complexes or those that are difficult to crystallize. creative-biostructure.com Cryo-EM allows for the determination of macromolecular structures in a near-native, hydrated state by imaging flash-frozen samples. nih.gov While traditionally used for very large assemblies, recent advances have pushed the boundaries, enabling the structural determination of smaller protein-ligand complexes. biorxiv.orgsciety.org For a potential biological target of "this compound" that proves resistant to crystallization, Cryo-EM offers a viable alternative for obtaining high-resolution structural information about the binding mode. nih.gov
Advanced Chromatographic Techniques (e.g., HPLC-MS/MS, GC-MS) for In Vitro Study and Purity Assessment
Advanced chromatographic techniques are essential for the quantitative analysis and purity assessment of "this compound."
High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is a highly sensitive and selective method for quantifying the compound in complex matrices, such as those from in vitro pharmacokinetic studies. rsc.orgnih.govrsc.org The HPLC component separates "this compound" and its potential metabolites from other components in the sample based on their physicochemical properties (e.g., polarity). The separated components then enter the tandem mass spectrometer. Using Multiple Reaction Monitoring (MRM), a specific precursor ion (e.g., the protonated molecule [M+H]⁺) is selected and fragmented, and a specific product ion is monitored. rsc.orgnih.gov This highly specific transition provides excellent sensitivity and minimizes interference, making it the gold standard for quantitative bioanalysis. researchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for assessing the purity of "this compound," particularly for identifying volatile or semi-volatile impurities. thermofisher.com For non-volatile compounds, derivatization may be required to increase their volatility for GC analysis. jfda-online.com The gas chromatograph separates compounds based on their boiling points and interaction with the stationary phase. The mass spectrometer then provides mass spectra for each eluting peak, allowing for their identification by comparison to spectral libraries or by interpretation of fragmentation patterns. GC-MS is also used to determine the presence of residual solvents from the synthesis process. nih.gov
Table 3: Comparison of Chromatographic Techniques for the Analysis of this compound
| Technique | Primary Application | Sample Requirements | Key Advantages |
| HPLC-MS/MS | Quantitative analysis in biological matrices | Soluble in a suitable solvent | High sensitivity, high selectivity, suitable for non-volatile compounds |
| GC-MS | Purity assessment, impurity identification | Volatile or derivable | High resolution separation, excellent for volatile impurities and residual solvents |
Spectroscopic Characterization of Metal Coordination Complexes Involving Picolinamide Ligands
The picolinamide scaffold, present in "this compound," is an excellent chelating agent for metal ions, typically coordinating through the pyridine nitrogen and the amide oxygen atoms. The study of these metal complexes is often facilitated by various spectroscopic techniques to elucidate their structure and bonding. researchgate.netorientjchem.org
Infrared (IR) Spectroscopy: IR spectroscopy is used to confirm the coordination of the picolinamide ligand to the metal center. odinity.com Upon complexation, shifts in the vibrational frequencies of key functional groups, such as the C=O (amide I band) and N-H stretching and bending modes, are observed. A decrease in the C=O stretching frequency is typically indicative of coordination through the carbonyl oxygen.
UV-Visible (UV-Vis) Spectroscopy: The electronic absorption spectra of the metal complexes provide information about the geometry of the coordination sphere. orientjchem.org The appearance of d-d transition bands, which are characteristic of transition metal complexes, can help in assigning an octahedral, tetrahedral, or square planar geometry around the metal ion. researchgate.net Charge-transfer bands (ligand-to-metal or metal-to-ligand) can also be observed. odinity.com
NMR Spectroscopy: While paramagnetic metal complexes can lead to broadened NMR signals, spectra of diamagnetic complexes (e.g., with Zn(II)) provide valuable structural information. Changes in the chemical shifts of the ligand's protons and carbons upon coordination can confirm the binding mode.
Electron Spin Resonance (ESR) Spectroscopy: For paramagnetic complexes (e.g., with Cu(II) or V(IV)), ESR spectroscopy is a powerful technique to probe the electronic environment of the metal center and provide information on the coordination geometry. researchgate.netnih.gov
These spectroscopic studies are crucial for understanding the coordination chemistry of picolinamide derivatives, which can be relevant to their biological activity or their application as catalysts or materials. researchgate.netresearchgate.net
Broader Academic Implications and Future Research Trajectories for 6 Chloro N Phenylpicolinamide
Potential of 6-chloro-N-phenylpicolinamide as a Chemical Probe for Fundamental Biological Discoveries
A chemical probe is a small molecule that selectively interacts with a specific biological target, enabling the study of its function in a cellular or organismal context. While this compound has not been extensively characterized as a chemical probe, the broader class of picolinamide (B142947) derivatives is gaining recognition for its potential in targeting complex biological molecules, including RNA-binding proteins (RBPs). nih.gov
For instance, researchers have utilized biophysical fragment screening to identify picolinamide derivatives that target the HuR protein, an RBP implicated in post-transcriptional gene regulation. nih.gov This suggests that a focused library of picolinamide analogs, including this compound, could be screened to discover novel probes for a wide range of RBPs and other challenging biological targets. The development of such probes would be instrumental in dissecting complex biological pathways and identifying new therapeutic targets.
The general approach to identifying the biological targets of small molecules like picolinamides often involves techniques such as chemogenomic profiling and biochemical assays with purified proteins. nih.gov These methods have been successfully employed to identify the target of antifungal picolinamide and benzamide (B126) chemotypes as Sec14p, a phosphatidylinositol/phosphatidylcholine transfer protein in yeast. nih.gov A similar systematic approach could be applied to this compound to elucidate its mechanism of action and uncover its primary biological targets, thereby paving the way for its use as a chemical probe in fundamental biological research.
Methodological Advancements in Organic Synthesis and Chemical Biology Catalyzed by this compound Studies
While specific studies on this compound have not been highlighted as catalysts for major methodological breakthroughs, the synthesis of its analogs and related picolinamide structures relies on and contributes to the advancement of modern organic synthesis. The general synthesis of N-phenylpicolinamides involves the coupling of a picolinic acid derivative with an aniline (B41778).
A common method for this transformation is the use of coupling reagents to facilitate the amide bond formation. For instance, a general scheme for preparing picolinamide compounds involves reacting a substituted picolinic acid with an appropriate amine in the presence of a coupling reagent. google.com In the case of this compound, the synthesis would likely proceed via the reaction of 6-chloropicolinic acid with aniline.
Furthermore, the synthesis of related heterocyclic structures, such as N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides, involves multi-step sequences that utilize various synthetic methodologies, including refluxing with reagents like diethylmalonate and subsequent reactions with anilines. nih.gov The continuous need to synthesize diverse libraries of such compounds for biological screening drives the optimization of existing synthetic routes and the development of novel, more efficient methods.
Unexplored Areas in the Structure-Activity Landscape of Picolinamide Derivatives
The picolinamide scaffold has been the subject of several structure-activity relationship (SAR) studies, revealing its versatility in targeting a range of biological entities. However, significant unexplored areas remain within the chemical space of picolinamide derivatives, offering fertile ground for future research.
Existing research has demonstrated the antifungal and anticancer activities of various picolinamide derivatives. nih.govnih.gov For example, a series of N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides, which share structural similarities with this compound, have shown antiproliferative activity against human cancer cell lines. nih.gov The SAR of these compounds was investigated by modifying the substituents on the N-phenyl ring.
A summary of key findings from SAR studies on related picolinamide derivatives is presented in the table below:
| Compound Class | Biological Target/Activity | Key SAR Findings |
| N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides | Anticancer (PI3Kα) | Introduction of a chloro group and various substituents on the N-phenyl ring significantly influences antiproliferative activity. nih.gov |
| Picolinamide and Benzamide Derivatives | Antifungal (Sec14p) | The picolinamide scaffold is a key pharmacophore for antifungal activity. Modifications to the aryl and amide portions of the molecule can modulate potency and selectivity. nih.gov |
| N,N-arylalkyl-picolinamide derivatives | RNA-binding protein (HuR) | Halogen-enriched fragments and specific arylalkyl substitutions are important for binding to the target protein. nih.govresearchgate.net |
Despite these studies, the systematic exploration of substitutions at the 6-position of the picolinamide ring, particularly in combination with diverse N-phenyl substituents, remains an underexplored area. A comprehensive investigation into how different functional groups at this position affect target binding and cellular activity could lead to the discovery of compounds with novel biological functions or improved therapeutic properties. Furthermore, the exploration of different isomers and conformational constraints of the picolinamide scaffold could yield derivatives with enhanced selectivity and potency.
Interdisciplinary Research Opportunities Involving this compound in Materials Science and Catalysis
The picolinamide functional group, with its nitrogen and oxygen donor atoms, is an excellent ligand for coordinating with metal ions. This property opens up exciting interdisciplinary research avenues for this compound in the fields of materials science and catalysis.
Picolinamide-based ligands have been successfully used to construct coordination polymers and metal-organic frameworks (MOFs). researchgate.net These materials are of great interest due to their potential applications in gas storage, separation, and catalysis. For example, two zinc(II) coordination polymers based on picolinamide ligands have been synthesized and shown to catalyze the hydrolysis of 4-nitrophenyl acetate (B1210297) under mild conditions. researchgate.net
The specific structure of this compound, with its chloro and phenyl substituents, could be leveraged to create novel MOFs with unique properties. The chloro group could serve as a site for post-synthetic modification, allowing for the fine-tuning of the material's properties. The phenyl group could influence the packing and porosity of the resulting framework.
The catalytic potential of MOFs derived from picolinamide ligands is a particularly promising area of research. nih.govmdpi.comresearchgate.netmdpi.com The metal nodes within the MOF can act as catalytic sites, and the organic linkers can be designed to create specific chemical environments that promote certain reactions. The development of MOFs based on this compound could lead to new catalysts for a variety of organic transformations.
Furthermore, the incorporation of picolinamide moieties into polymers could lead to new materials with interesting properties. For instance, polyamide and poly(ester amide) polymers are being explored for biomedical applications such as drug delivery. mdpi.comnih.gov The thioamide-containing polymers also show interesting properties like strong metal affinity. rsc.org The specific characteristics of this compound could be harnessed to develop functional polymers for a range of applications.
Q & A
Q. What are the recommended synthetic routes for 6-chloro-N-phenylpicolinamide, and how do reaction conditions influence yield?
The synthesis of this compound typically involves coupling reactions between 6-chloropicolinic acid derivatives and aniline. A common method is via Schotten-Baumann conditions, where acid chlorides react with amines in biphasic solvents. For example, 6-chloropicolinoyl chloride can be generated using thionyl chloride (SOCl₂) and subsequently reacted with aniline under controlled pH (8–10) to prevent side reactions. Yield optimization requires precise temperature control (0–5°C during acid chloride formation) and stoichiometric excess of aniline (1.2–1.5 equivalents) to minimize unreacted starting material .
Q. How should researchers characterize the purity and structural identity of this compound?
Key characterization methods include:
- NMR spectroscopy : and NMR to confirm aromatic proton environments and carbonyl functionality.
- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water mobile phase) to assess purity (>95% recommended for biological assays).
- Mass spectrometry (ESI-MS) : To verify molecular ion peaks ([M+H]⁺ expected at m/z 247.1).
- X-ray crystallography : For unambiguous structural confirmation, particularly to resolve positional isomerism in the pyridine ring .
Q. What safety protocols are critical when handling this compound in the lab?
This compound may pose respiratory and dermal hazards. Key precautions include:
- Use of fume hoods during synthesis and weighing.
- PPE: Nitrile gloves, lab coats, and safety goggles.
- Storage at 0–6°C in airtight containers to prevent degradation.
- Immediate neutralization of spills with sodium bicarbonate (NaHCO₃) .
Advanced Research Questions
Q. How can researchers resolve contradictory data in catalytic applications of this compound derivatives?
Contradictions in catalytic performance (e.g., turnover frequency discrepancies) may arise from ligand-metal coordination variability or solvent effects. To address this:
- Control experiments : Compare catalytic activity under inert (N₂) vs. ambient conditions to rule out oxygen interference.
- DFT calculations : Model ligand-metal interactions (e.g., Pd or Cu complexes) to identify stable coordination geometries.
- In situ IR spectroscopy : Monitor reaction intermediates to detect competing pathways .
Q. What computational methods are suitable for predicting the reactivity of this compound in cross-coupling reactions?
Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level can predict:
Q. How can researchers design experiments to probe the biological activity of this compound while addressing SAR contradictions?
Structure-Activity Relationship (SAR) contradictions (e.g., varying IC₅₀ values in kinase assays) require:
- Isosteric replacements : Substitute the phenyl ring with pyridyl or thiophene groups to test electronic vs. steric contributions.
- Metabolic stability assays : Use liver microsomes to correlate in vitro activity with pharmacokinetic profiles.
- Crystallographic docking : Map binding interactions with target proteins (e.g., EGFR kinase) to validate hypothesized binding modes .
Q. What strategies mitigate degradation of this compound under prolonged storage?
Degradation pathways (e.g., hydrolysis of the amide bond) can be minimized by:
- Lyophilization : Store as a lyophilized powder under argon.
- Stabilizers : Add 1–2% (w/w) ascorbic acid to scavenge free radicals.
- Periodic HPLC-MS analysis : Monitor for degradation products like 6-chloropicolinic acid .
Methodological Guidance
Q. How should researchers approach scaling up synthesis without compromising yield?
For gram-scale synthesis:
Q. What statistical frameworks are recommended for analyzing dose-response data involving this compound?
Use nonlinear regression models (e.g., four-parameter logistic curve) to calculate EC₅₀ values. Validate with:
Q. How can interdisciplinary approaches enhance applications of this compound in materials science?
Explore:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
